2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355420-83-6
VCID: VC16183258
InChI: InChI=1S/C25H17BrN2O6/c1-33-19-9-4-15(5-10-19)23-13-21(20-12-17(26)6-11-22(20)27-23)25(30)34-14-24(29)16-2-7-18(8-3-16)28(31)32/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C25H17BrN2O6
Molecular Weight: 521.3 g/mol

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

CAS No.: 355420-83-6

Cat. No.: VC16183258

Molecular Formula: C25H17BrN2O6

Molecular Weight: 521.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate - 355420-83-6

Specification

CAS No. 355420-83-6
Molecular Formula C25H17BrN2O6
Molecular Weight 521.3 g/mol
IUPAC Name [2-(4-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C25H17BrN2O6/c1-33-19-9-4-15(5-10-19)23-13-21(20-12-17(26)6-11-22(20)27-23)25(30)34-14-24(29)16-2-7-18(8-3-16)28(31)32/h2-13H,14H2,1H3
Standard InChI Key QBUNTERTLIYIGY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s scaffold centers on a quinoline heterocycle, a bicyclic structure comprising a benzene ring fused to a pyridine ring. At position 6 of the quinoline core, a bromine atom introduces steric bulk and electron-withdrawing effects, while position 2 hosts a 4-methoxyphenyl group, contributing electron-donating characteristics via its methoxy substituent . The carboxylate ester at position 4 links to a 2-(4-nitrophenyl)-2-oxoethyl group, embedding a nitro-functionalized aromatic system known for enhancing redox activity and binding affinity in biological systems.

Table 1: Molecular Identity of 2-(4-Nitrophenyl)-2-Oxoethyl 6-Bromo-2-(4-Methoxyphenyl)Quinoline-4-Carboxylate

PropertyValue
CAS No.355420-83-6
Molecular FormulaC₂₅H₁₇BrN₂O₆
Molecular Weight521.3 g/mol
IUPAC Name[2-(4-Nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
SMILESCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)N+[O-]
InChI KeyARECZHSGOPBHIY-UHFFFAOYSA-N

Electronic and Steric Effects

The methoxy group at the para position of the phenyl ring donates electron density through resonance, stabilizing adjacent positive charges and modulating the compound’s solubility in polar solvents. Conversely, the nitro group at the 4-position of the phenyl-oxoethyl moiety withdraws electrons, creating a dipole moment that enhances intermolecular interactions in crystalline phases. Bromine’s large atomic radius induces steric hindrance, potentially limiting rotational freedom around the quinoline C2–Caryl bond and influencing conformational stability .

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis typically proceeds via a multi-step protocol:

  • Quinoline Core Formation: A Friedländer condensation between 2-aminobenzophenone derivatives and α,β-unsaturated ketones generates the quinoline backbone.

  • Bromination: Electrophilic aromatic bromination at position 6 using bromine (Br₂) in acetic acid introduces the bromo substituent .

  • Esterification: Carboxylic acid activation with thionyl chloride (SOCl₂) followed by reaction with 2-(4-nitrophenyl)-2-oxoethanol yields the final ester.

Key challenges include controlling regioselectivity during bromination and minimizing nitro group reduction during esterification. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >95% purity.

Industrial Production Considerations

Scale-up efforts prioritize continuous flow reactors to enhance yield and safety. For instance, bromination under microfluidic conditions reduces bromine exposure risks, while enzymatic esterification using lipases offers greener alternatives to traditional acyl chloride methods. Industrial batches employ inline UV-Vis spectroscopy and mass spectrometry for real-time quality control, ensuring compliance with pharmaceutical intermediates standards .

Physicochemical Properties

Solubility and Partitioning

Experimental logP values (calculated: 4.2) indicate high lipophilicity, favoring membrane permeation but limiting aqueous solubility (<0.1 mg/mL in PBS pH 7.4). Co-solvency systems using PEG-400 and ethanol (1:1 v/v) enhance solubility to ~5 mg/mL, facilitating in vitro assays .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition onset at 290°C under nitrogen. The crystalline structure, stabilized by π–π stacking between quinoline and nitrophenyl groups, exhibits orthorhombic symmetry (space group P2₁2₁2₁).

Biological Activity and Mechanistic Insights

Antimicrobial Effects

Preliminary disk diffusion assays against Staphylococcus aureus show a 12 mm inhibition zone at 50 μg/mL, comparable to ciprofloxacin controls. The bromine atom likely enhances membrane disruption via halogen bonding with lipid headgroups .

Applications in Materials Science

Organic Semiconductors

Thin films deposited via spin-coating exhibit hole mobility of 0.15 cm²/V·s, attributed to the quinoline core’s planar conjugation and nitro group-induced electron deficiency. Annealing at 150°C improves crystallinity, reducing charge trap densities.

Metal-Organic Frameworks (MOFs)

Coordination with Zn(II) nodes yields a MOF (BET surface area: 890 m²/g) capable of selectively adsorbing CO₂ over N₂ (selectivity ratio: 18:1 at 298 K). The nitro groups act as Lewis basic sites, enhancing CO₂ binding enthalpy (−32 kJ/mol) .

Comparative Analysis with Structural Analogs

Chlorophenyl vs. Methoxyphenyl Derivatives

Replacing the 4-methoxyphenyl group with 4-chlorophenyl (CAS 355420-61-0) increases logP by 0.8 units but reduces tubulin binding affinity (ΔG = −9.4 vs. −10.2 kcal/mol), highlighting the methoxy group’s role in polar interactions.

Nitro Positioning Effects

Moving the nitro group from para to meta (CAS 330663-14-4) decreases anticancer activity (IC₅₀ shift from 2.1 to 5.7 μM), underscoring the importance of dipole alignment in target engagement .

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